molecular formula C15H16N2O2 B3789784 (E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide

(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide

Cat. No.: B3789784
M. Wt: 256.30 g/mol
InChI Key: HZIKIRMSOHYEON-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and a phenylbutenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methyl Group: The methyl group is introduced to the oxazole ring via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Phenylbutenamide Moiety: The phenylbutenamide moiety is synthesized through a series of reactions, including the formation of a phenylbutene intermediate followed by amidation.

    Coupling of the Two Moieties: The final step involves coupling the oxazole ring with the phenylbutenamide moiety under suitable reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole or phenylbutenamide moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenating agents, alkylating agents, and other reagents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.

Scientific Research Applications

(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-2-enamide: A similar compound with a different position of the double bond in the phenylbutenamide moiety.

    (E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-ynamide: A compound with a triple bond in the phenylbutenamide moiety.

    (E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamine: A compound with an amine group instead of an amide group.

Uniqueness

(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide is unique due to its specific combination of an oxazole ring and a phenylbutenamide moiety, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a variety of chemical reactions and exhibit potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-12-10-14(17-19-12)11-16-15(18)9-5-8-13-6-3-2-4-7-13/h2-8,10H,9,11H2,1H3,(H,16,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIKIRMSOHYEON-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)CNC(=O)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide
Reactant of Route 2
Reactant of Route 2
(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide
Reactant of Route 3
Reactant of Route 3
(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide
Reactant of Route 4
Reactant of Route 4
(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide
Reactant of Route 5
Reactant of Route 5
(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide
Reactant of Route 6
(E)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-phenylbut-3-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.